molecular formula C9H5NO4S B13958433 1,3-Benzothiazole-2,6-dicarboxylic acid CAS No. 22514-81-4

1,3-Benzothiazole-2,6-dicarboxylic acid

Katalognummer: B13958433
CAS-Nummer: 22514-81-4
Molekulargewicht: 223.21 g/mol
InChI-Schlüssel: XUCKXMYEMAOJIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Benzothiazole-2,6-dicarboxylic acid is an organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of two carboxylic acid groups at the 2 and 6 positions of the benzothiazole ring. Benzothiazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Benzothiazole-2,6-dicarboxylic acid can be synthesized through various synthetic pathways. One common method involves the reaction of 2-aminothiophenol with phthalic anhydride under acidic conditions to form the benzothiazole ring, followed by oxidation to introduce the carboxylic acid groups . Another approach is the cyclization of o-aminothiobenzoic acid derivatives with appropriate reagents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Benzothiazole-2,6-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .

Wissenschaftliche Forschungsanwendungen

1,3-Benzothiazole-2,6-dicarboxylic acid has numerous applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 1,3-benzothiazole-2,6-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as dihydroorotase and DNA gyrase, leading to antimicrobial effects. The compound’s ability to interfere with cellular processes makes it a valuable candidate for drug development .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,3-Benzothiazole-2,6-dicarboxylic acid is unique due to the presence of two carboxylic acid groups, which enhance its reactivity and potential for forming various derivatives. This structural feature distinguishes it from other benzothiazole derivatives and contributes to its diverse applications in research and industry .

Eigenschaften

CAS-Nummer

22514-81-4

Molekularformel

C9H5NO4S

Molekulargewicht

223.21 g/mol

IUPAC-Name

1,3-benzothiazole-2,6-dicarboxylic acid

InChI

InChI=1S/C9H5NO4S/c11-8(12)4-1-2-5-6(3-4)15-7(10-5)9(13)14/h1-3H,(H,11,12)(H,13,14)

InChI-Schlüssel

XUCKXMYEMAOJIZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1C(=O)O)SC(=N2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.